molecular formula C8H19Cl2FN2O B1485095 2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride CAS No. 2097959-01-6

2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride

Cat. No. B1485095
CAS RN: 2097959-01-6
M. Wt: 249.15 g/mol
InChI Key: DTTBFOWDPQITSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride, also known as AMFP, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 321.84 g/mol. AMFP has been used in a variety of research applications, including as a ligand for protein crystallography, as a substrate for metabolic studies, and as an inhibitor of enzymes. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other compounds.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a building block for the synthesis of more complex molecules. Its unique structure, which includes a fluorine atom and an oxolane ring, makes it a valuable intermediate in the design of novel pharmacophores. The presence of fluorine can significantly alter the biological activity and metabolic stability of pharmaceuticals .

Biochemical Studies

In biochemistry, this amine derivative serves as a reagent for modifying peptides and proteins. It can be used to introduce fluorine-containing side chains, which are of interest due to their potential to enhance the properties of biomolecules, such as increasing their resistance to enzymatic degradation .

Pharmacological Applications

The compound’s ability to act as a selective fluorinating agent is of particular interest in pharmacology. Fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets, making them useful in the development of new drugs .

Organic Synthesis

Organic chemists may employ this compound in the synthesis of complex organic molecules. Its aminomethyl group is a versatile functional group that can undergo various chemical reactions, providing a pathway to a wide range of synthetic targets .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic methods or mass spectrometry. Its distinct chemical signature allows for the precise quantification and identification of similar compounds in complex mixtures .

Materials Science

The compound’s structural features may be explored in materials science for the development of novel materials. For instance, its incorporation into polymers could result in materials with unique properties, such as increased strength or chemical resistance .

properties

IUPAC Name

2-fluoro-2-(oxolan-3-ylmethyl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2O.2ClH/c9-8(5-10,6-11)3-7-1-2-12-4-7;;/h7H,1-6,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTBFOWDPQITSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.